molecular formula C13H10ClN3OS B2786829 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline CAS No. 338976-73-1

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline

Cat. No.: B2786829
CAS No.: 338976-73-1
M. Wt: 291.75
InChI Key: PECJXRYAMJRJBM-OVCLIPMQSA-N
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Description

N-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline is a heterocyclic compound featuring a chloro-substituted imidazo[2,1-b][1,3]thiazole core linked via a methylene bridge to a 4-methoxyaniline moiety. The chloro substituent at the 6-position of the imidazothiazole ring contributes to its electron-withdrawing character, while the 4-methoxy group on the aniline ring enhances solubility in polar solvents.

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c1-18-10-4-2-9(3-5-10)15-8-11-12(14)16-13-17(11)6-7-19-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECJXRYAMJRJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(N=C3N2C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazol core. This core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiazoles and chloroacetic acid derivatives

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline may be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents targeting specific diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the context in which the compound is used, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Variations

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Property Target Compound (4-Methoxy) 4-Chloro Analog (CAS 241132-36-5) 6-Methyl-Thiazolamine Analog (CAS 315703-81-2)
Molecular Formula C₁₃H₁₀ClN₃OS (inferred) C₁₃H₈Cl₂N₃S C₁₆H₁₄N₄OS₂
Molecular Weight ~299.76 (calculated) ~325.26 (calculated) 342.44
Core Structure Imidazo[2,1-b][1,3]thiazole Imidazo[2,1-b][1,3]thiazole Imidazo[2,1-b][1,3]thiazole + thiazol-2-amine
Key Substituents 6-Cl, 4-OMe 6-Cl, 4-Cl 6-Me, 4-OMe, thiazol-2-amine
Electronic Effects Electron-withdrawing (Cl) + donating (OMe) Strongly electron-withdrawing (Cl) Electron-donating (Me) + polar (OMe, thiazole)
Key Observations:
  • Substituent Influence: The 4-methoxy group in the target compound improves solubility compared to the 4-chloro analog, which is more lipophilic and may exhibit stronger intermolecular interactions (e.g., halogen bonding) .
  • Core Modifications : The thiazol-2-amine linkage in CAS 315703-81-2 introduces an additional hydrogen-bonding site, which could enhance binding affinity in biological systems compared to the methylene-aniline group in the target compound .

Crystallographic and Analytical Characterization

The use of crystallographic tools like SHELX and SIR97 () is critical for resolving structural details such as bond lengths and packing motifs. For instance:

  • The chloro substituent in the target compound may induce tighter crystal packing via Cl···π interactions compared to the methoxy analog.
  • Software like SHELXL enables precise refinement of these structures, aiding in the identification of substituent-driven conformational changes .

Biological Activity

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₇H₆ClN₃S
  • Molecular Weight : 199.66 g/mol
  • CAS Number : 477851-59-5

Structural Representation

The structure can be summarized as follows:

N 6 chloroimidazo 2 1 b 1 3 thiazol 5 yl methylene 4 methoxyaniline\text{N 6 chloroimidazo 2 1 b 1 3 thiazol 5 yl methylene 4 methoxyaniline}

This compound features a chloroimidazole moiety attached to a methylene bridge and a methoxy-substituted aniline.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties due to its structural analogies .

Anticancer Potential

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives can act as anticancer agents. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells . Specifically, compounds with similar structures have been reported to target the 5-HT6 receptor, which is implicated in cancer cell signaling pathways .

Neuropharmacological Effects

The compound may also affect neuropharmacological pathways. It has been noted that related imidazo[2,1-b][1,3]thiazole compounds can modulate neurotransmitter systems, particularly serotonin receptors. This modulation could be beneficial in treating conditions such as depression and anxiety .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several imidazo[2,1-b][1,3]thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL . This suggests potential clinical applications in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

In another study, a series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. One derivative showed an IC50 value of 15 µM against breast cancer cells, indicating significant cytotoxicity . The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50/MIC (µM)Reference
Compound AAntimicrobialS. aureus8
Compound BAnticancerBreast cancer cells15
Compound CNeuropharmacological5-HT6 receptorNot specified

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilityModerate
LipophilicityLog P = 3.5
BioavailabilityHigh

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline?

  • Answer : Two primary routes are documented:

  • Microwave-assisted Hantzsch thiazole synthesis : Reacting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave irradiation (70–100°C, 15–30 min) achieves efficient cyclization .
  • Active methylene coupling : Condensation of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde derivatives with 4-methoxyaniline in DMF, catalyzed by anhydrous K₂CO₃ (2–4 equiv, 80–100°C, 6–12 h), yields the target compound .
    • Key considerations : Stoichiometric excess of methylene precursors (2–4 fold) improves reaction efficiency .

Q. How is the structural identity of this compound confirmed in academic studies?

  • Answer : Multimodal characterization is standard:

  • Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons, δ 160–165 ppm for imine carbons), IR (C=N stretch ~1600 cm⁻¹), and high-resolution mass spectrometry (exact mass ± 0.001 Da) .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement; monoclinic system, space group Cc, Z=4) resolves bond lengths (e.g., C-Cl: 1.73 Å) and torsion angles .

Q. What solvents and reaction conditions optimize intermediate formation during synthesis?

  • Answer :

  • Polar aprotic solvents : DMF or DMSO are preferred for imine formation (enhanced nucleophilicity of aniline) .
  • Low-temperature steps : THF at –78°C is used for halogen-lithium exchange in precursor synthesis (e.g., 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones) .

Advanced Research Questions

Q. How can low yields in the imine condensation step be systematically addressed?

  • Answer : Key optimizations include:

  • Catalyst selection : Anhydrous K₂CO₃ or Cs₂CO₃ improves deprotonation of 4-methoxyaniline .
  • Microwave activation : Reduces reaction time (from 12 h to 30 min) and minimizes side-product formation .
  • Purification : Gradient column chromatography (SiO₂, hexane/EtOAc 7:3 → 1:1) isolates the product from unreacted aldehyde .

Q. What crystallographic challenges arise during structural refinement, and how are they resolved?

  • Answer :

  • Twinned crystals : SHELXL’s twin law refinement (e.g., BASF parameter adjustment) corrects overlapping reflections .
  • High-resolution data : Anisotropic displacement parameters (ADPs) for non-H atoms and riding models for H-atoms enhance R-factor convergence (target: R₁ < 0.04) .

Q. How do substituents on the imidazo[2,1-b][1,3]thiazole core influence biological activity?

  • Answer :

  • Electron-withdrawing groups (e.g., Cl) : Enhance antitumor activity by increasing electrophilicity at C5 (IC₅₀ reduction by 40% vs. non-chlorinated analogs) .
  • Methoxy groups : Improve solubility (logP reduction by 0.8 units) but may reduce membrane permeability in cell-based assays .

Q. How can discrepancies in reported biological activity data across studies be resolved?

  • Answer :

  • Assay standardization : Control for cell line variability (e.g., HepG2 vs. MCF-7) and incubation time (24–72 h) .
  • Purity validation : HPLC (≥95% purity, C18 column, MeOH/H₂O 70:30) ensures activity correlates with the intended structure .
  • Structural confirmation : Overlay experimental and DFT-calculated NMR spectra to rule out tautomeric or conformational artifacts .

Methodological Tables

Table 1 : Optimized Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
Imine formation4-Methoxyaniline, DMF, K₂CO₃, 80°C, 8 h68–72
CyclizationMicrowave (100°C, 20 min), EtOH85
PurificationSiO₂ column, hexane/EtOAc (1:1)95

Table 2 : Crystallographic Data for Structural Validation

ParameterValueReference
Space groupCc (monoclinic)
Unit cell (Å)a = 4.9179, b = 23.592, c = 18.4834
Resolution (Å)0.84
R₁ factor0.038

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